(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone
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Overview
Description
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields
Mechanism of Action
Target of Action
It is known that quinoline and piperidine moieties are common in many bioactive compounds . Quinoline derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Piperidine derivatives, on the other hand, are found in many pharmaceuticals and have been associated with various therapeutic applications .
Mode of Action
Compounds containing quinoline and piperidine moieties often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target molecules, thereby exerting their biological effects.
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit cholinesterases, potentially affecting neurotransmission .
Pharmacokinetics
For instance, the presence of the piperidine moiety could potentially enhance the compound’s bioavailability, as piperidine is a common structural feature in many bioactive compounds .
Result of Action
Based on the known activities of quinoline and piperidine derivatives, it can be speculated that this compound may have potential antiviral, anti-inflammatory, or anticancer effects .
Preparation Methods
The synthesis of (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone involves several steps, typically starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine ring can be introduced through nucleophilic substitution reactions. The final step involves the coupling of the quinoline and piperidine intermediates with the tolyl group under specific reaction conditions .
Chemical Reactions Analysis
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential biological activity, making it a candidate for further studies in drug discovery and development.
Medicine: The compound’s unique structure and potential biological activity make it a subject of interest in medicinal chemistry for the development of new therapeutic agents.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often show similar pharmacological properties.
Tolyl derivatives: These compounds contain the tolyl group and may have comparable chemical reactivity and stability.
Properties
IUPAC Name |
(2-methylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-6-2-3-9-19(16)22(25)24-14-11-18(12-15-24)26-20-10-4-7-17-8-5-13-23-21(17)20/h2-10,13,18H,11-12,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTJHAAYBRMHKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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